![molecular formula C16H12FNO B1298983 1-(3-fluorobenzyl)-1H-indole-3-carbaldehyde CAS No. 347323-97-1](/img/structure/B1298983.png)
1-(3-fluorobenzyl)-1H-indole-3-carbaldehyde
Overview
Description
The compound “1-(3-fluorobenzyl)-1H-indole-3-carbaldehyde” is a complex organic molecule. It likely contains an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a carbaldehyde group (a formyl group attached to the indole), and a fluorobenzyl group (a benzyl group with a fluorine atom substitution) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the fluorobenzyl group, and the carbaldehyde group . The exact structure would depend on the specific locations of these groups within the molecule.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the fluorobenzyl and carbaldehyde groups . These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, additions, and redox reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For instance, the presence of the fluorobenzyl group could potentially increase its lipophilicity, while the carbaldehyde group could potentially make it more reactive.
Scientific Research Applications
Aromatase Inhibitory Activity
One study describes the synthesis of derivatives of 1H-indole-3-carbaldehyde, showing potent and selective inhibitory activity against P450 aromatase. This implies potential applications in the treatment of hormone-dependent cancers (Marchand et al., 1998).
Structural Analysis
Research on compounds such as 1-(4-tert-Butylbenzyl)-1H-indole-3-carbaldehyde, which is structurally similar to your compound of interest, focuses on the crystal structure and molecular configuration. This information is crucial for understanding the chemical properties and potential applications of these compounds (Sonar et al., 2006).
Ring Closure and Transformation Studies
Another study discusses the acid-catalyzed ring closures and transformations of carbaldehydes like 1H-indole-3-carbaldehyde. This research provides insights into the chemical behavior and potential applications of these compounds in organic synthesis (Bertha et al., 1998).
Catalytic Applications
A study on gold-catalyzed cycloisomerizations involving compounds like 1H-indole-3-carbaldehyde suggests applications in organic synthesis, showcasing efficient methods to produce various compounds (Kothandaraman et al., 2011).
Sensor Development
Research has been conducted on indole-based receptors, including those derived from 1H-indole-3-carbaldehyde, for developing selective sensors for ions like hydrogen sulfate. Such sensors have potential applications in environmental monitoring and analytical chemistry (Wan et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-14-5-3-4-12(8-14)9-18-10-13(11-19)15-6-1-2-7-16(15)18/h1-8,10-11H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQNMLHIQHBGJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801212470 | |
Record name | 1-[(3-Fluorophenyl)methyl]-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801212470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-1H-indole-3-carbaldehyde | |
CAS RN |
347323-97-1 | |
Record name | 1-[(3-Fluorophenyl)methyl]-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=347323-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3-Fluorophenyl)methyl]-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801212470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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